Methyl 5-iodo-2-(trifluoromethyl)phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate: is an organic compound with the molecular formula C10H8F3IO2. It is a derivative of phenylacetate, characterized by the presence of iodine and trifluoromethyl groups on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2-(trifluoromethyl)phenylacetate typically involves the iodination of a precursor compound, followed by esterification. One common method includes the following steps:
Iodination: The precursor compound, such as 2-(trifluoromethyl)phenylacetic acid, is treated with iodine and a suitable oxidizing agent (e.g., hydrogen peroxide) to introduce the iodine atom at the desired position on the aromatic ring.
Esterification: The iodinated intermediate is then reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) in organic solvents (e.g., toluene) are typically employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2-(trifluoromethyl)phenylacetate depends on its specific application. In chemical reactions, the iodine and trifluoromethyl groups influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or synthetic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-iodo-5-(trifluoromethyl)phenylacetate
- Methyl 4-iodo-2-(trifluoromethyl)phenylacetate
- Methyl 3-iodo-2-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the aromatic ring. This positioning affects its chemical reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C10H8F3IO2 |
---|---|
Molecular Weight |
344.07 g/mol |
IUPAC Name |
methyl 2-[5-iodo-2-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8F3IO2/c1-16-9(15)5-6-4-7(14)2-3-8(6)10(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
QBJASVALNAEXNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.